molecular formula C23H21N5O3 B15003715 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-methoxyphenyl)-7-(4-methylphenyl)- CAS No. 96885-61-9

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-methoxyphenyl)-7-(4-methylphenyl)-

Cat. No.: B15003715
CAS No.: 96885-61-9
M. Wt: 415.4 g/mol
InChI Key: UOIXOULRLFEMRX-UHFFFAOYSA-N
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Description

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-methoxyphenyl)-7-(4-methylphenyl)- is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-f]purine core, which is fused with a purine ring system, and it is substituted with methoxyphenyl and methylphenyl groups.

Preparation Methods

The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-methoxyphenyl)-7-(4-methylphenyl)- involves several steps, including the formation of the imidazo[2,1-f]purine core and subsequent functionalization with the desired substituents. The synthetic route typically starts with the preparation of the purine ring system, followed by the introduction of the imidazole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and characterization to confirm the structure and properties of the final product.

Chemical Reactions Analysis

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-methoxyphenyl)-7-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-methoxyphenyl)-7-(4-methylphenyl)- has several scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.

    Medicine: Due to its biological activities, this compound is explored for its potential use in drug discovery and development. It may serve as a lead compound for designing new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-methoxyphenyl)-7-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-methoxyphenyl)-7-(4-methylphenyl)- can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds have a similar imidazole core but are fused with a pyridine ring instead of a purine ring. They exhibit different biological activities and properties.

    Purine derivatives: Compounds with a purine ring system but lacking the imidazole moiety. They have distinct chemical and biological properties compared to imidazo[2,1-f]purines.

    Benzimidazoles: These compounds have a benzimidazole core and exhibit a range of biological activities. They differ in structure and properties from imidazo[2,1-f]purines.

The uniqueness of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-methoxyphenyl)-7-(4-methylphenyl)- lies in its specific structure and the presence of methoxyphenyl and methylphenyl substituents, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

96885-61-9

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O3/c1-14-5-7-15(8-6-14)18-13-27-19-20(25(2)23(30)26(3)21(19)29)24-22(27)28(18)16-9-11-17(31-4)12-10-16/h5-13H,1-4H3

InChI Key

UOIXOULRLFEMRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC=C(C=C5)OC)N(C(=O)N(C4=O)C)C

Origin of Product

United States

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